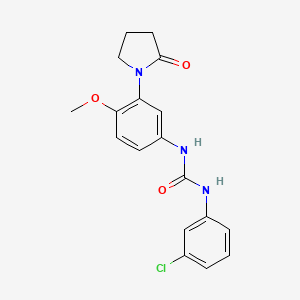
(E)-2-(1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of (E)-2-(1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is not fully understood. However, it has been suggested that it exerts its antitumor activity by inhibiting the activity of tubulin, a protein involved in cell division. Additionally, it has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
(E)-2-(1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole has been shown to exhibit potent biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Furthermore, it has been found to exhibit potent antimicrobial activity by inhibiting the growth and proliferation of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the main advantages of (E)-2-(1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is its potent antitumor and antimicrobial activity. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for the research and development of (E)-2-(1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole. One potential direction is the development of new analogs with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicinal chemistry. Finally, the potential use of (E)-2-(1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole as a diagnostic tool for cancer and other diseases should be explored.
Synthesis Methods
The synthesis of (E)-2-(1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole can be achieved through a multistep reaction. The first step involves the synthesis of N-(4-methylphenyl) methanesulfonamide, which is then reacted with pyrrolidine to obtain N-(4-methylphenyl)-3-pyrrolidin-1-ylmethanesulfonamide. The final step involves the reaction of N-(4-methylphenyl)-3-pyrrolidin-1-ylmethanesulfonamide with sodium azide to obtain (E)-2-(1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole.
Scientific Research Applications
(E)-2-(1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to possess potent antifungal and antibacterial activity, making it a potential candidate for the development of new antimicrobial agents.
properties
IUPAC Name |
2-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpyrrolidin-3-yl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-13-2-4-14(5-3-13)7-11-22(20,21)18-10-6-15(12-18)19-16-8-9-17-19/h2-5,7-9,11,15H,6,10,12H2,1H3/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZXSTFJBRVPRT-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCC(C2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCC(C2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

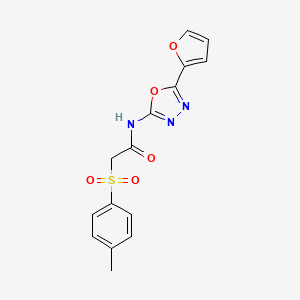
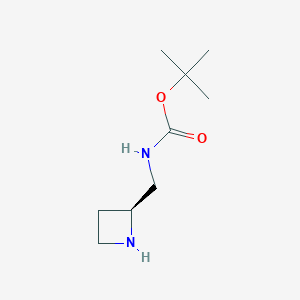
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B3018363.png)
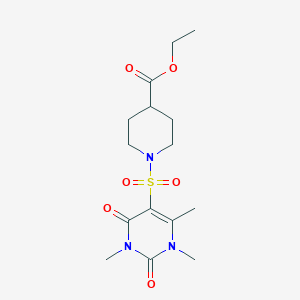

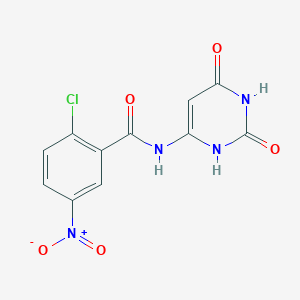

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbutanamide](/img/structure/B3018369.png)
![N-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B3018374.png)
![ethyl 6-(2-methoxy-2-oxoethyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B3018375.png)

![3-(4-Ethoxyphenyl)-5-[(1-phenylimidazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazole](/img/structure/B3018377.png)
![4-(dipropylsulfamoyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3018379.png)
